Taxol D-d7
説明
Taxol D-d7 is a deuterated derivative of paclitaxel, a diterpenoid originally isolated from the bark of the Pacific yew tree (Taxus brevifolia). Paclitaxel, the active ingredient in Taxol®, is a microtubule-stabilizing agent widely used in oncology to treat breast, ovarian, and lung cancers . The deuterium substitution in Taxol D-d7 replaces seven hydrogen atoms with deuterium, a stable isotope, to enhance metabolic stability and prolong its half-life. This modification aims to reduce off-target toxicity and improve pharmacokinetic profiles while retaining the parent compound’s mechanism of action: binding to β-tubulin subunits, stabilizing microtubules, and arresting cell division .
特性
分子式 |
C₄₄H₄₆D₇NO₁₄ |
|---|---|
分子量 |
826.93 |
同義語 |
(αR,βS)-α-Hydroxy-β-[(1-oxobutyl)amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12bBbis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[ |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Analogues
Epothilones
- Source/Type : Epothilones (e.g., epothilone B and D) are macrolides produced by the myxobacterium Sorangium cellulosum. They are semi-synthetic derivatives developed to overcome paclitaxel resistance .
- Mechanism : Like Taxol D-d7, epothilones stabilize microtubules but bind to a distinct β-tubulin pocket, conferring activity in taxane-resistant cancers with overexpression of P-glycoprotein (P-gp) efflux pumps .
- Clinical Status : Ixabepilone (epothilone B analogue) is FDA-approved for metastatic breast cancer.
Discodermolide
- Source/Type : A polyketide isolated from the marine sponge Discodermia dissoluta .
- Mechanism : Microtubule stabilization with synergistic effects when combined with paclitaxel. However, development was halted due to severe toxicity in clinical trials.
- Resistance Profile : Retains efficacy in paclitaxel-resistant cell lines lacking P-gp overexpression .
Eleutherobins/Sarcodictyins
- Source/Type: Coral-derived diterpenoids with structural similarities to paclitaxel .
MI-181
- Source/Type : Synthetic small molecule identified via high-throughput screening .
- Mechanism : Unlike Taxol D-d7, MI-181 destabilizes microtubules by binding near the colchicine site, yet demonstrates comparable potency in inducing mitotic arrest and apoptosis .
Comparative Data Table
| Compound | Source/Type | Mechanism of Action | Key Structural Features | Resistance Profile | Clinical Status |
|---|---|---|---|---|---|
| Taxol D-d7 | Deuterated paclitaxel | Microtubule stabilization | Deuterium substitution at 7 H | Susceptible to P-gp efflux* | Preclinical/Experimental |
| Epothilone B | Myxobacterium | Microtubule stabilization | 16-membered macrolide | P-gp resistant | FDA-approved (ixabepilone) |
| Discodermolide | Marine sponge | Microtubule stabilization | Polyketide lactone | Active in P-gp-negative cells | Discontinued (toxicity) |
| MI-181 | Synthetic compound | Microtubule destabilization | Colchicine-site binder | Efficacy in taxol-resistant lines | Preclinical |
*Resistance in Taxol D-d7 may be mitigated by deuterium effects on metabolism, though P-gp-mediated efflux remains a challenge .
Key Research Findings
- Resistance Mechanisms : Taxol resistance in cancers like MCF-7/Taxol and A2780/Taxol is driven by P-gp overexpression and dysregulation of apoptosis-related proteins (e.g., MRP, LRP, GST-π). Compounds like TP-PEI-CyD (a triptolide conjugate) and curcumin reverse resistance by downregulating these pathways, suggesting combinatorial strategies could enhance Taxol D-d7 efficacy .
- Potency and Synergy : MI-181 exhibits taxol-like potency (IC50 ~67 nM) despite a divergent mechanism, highlighting the diversity of microtubule-targeting agents . Epothilones and discodermolide show lower IC50 values in resistant models compared to paclitaxel .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
